molecular formula C20H23NO B2995417 (2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide CAS No. 329778-72-5

(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide

Cat. No.: B2995417
CAS No.: 329778-72-5
M. Wt: 293.41
InChI Key: PWGOUBYFDBDPHN-OUKQBFOZSA-N
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Description

(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide is an organic compound with a complex structure that includes a benzyl group, a phenyl group with an isobutyl substituent, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: The starting materials, benzylamine and 3-[4-(2-methylpropyl)phenyl]prop-2-enoic acid, are reacted under conditions that promote amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Saturated amide derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and antimicrobial drugs.

    Materials Science: It is explored for its use in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with comparable properties.

Uniqueness

(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both a benzyl group and an isobutyl-substituted phenyl group

Properties

IUPAC Name

(E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-16(2)14-18-10-8-17(9-11-18)12-13-20(22)21-15-19-6-4-3-5-7-19/h3-13,16H,14-15H2,1-2H3,(H,21,22)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGOUBYFDBDPHN-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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